N-(1-Adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have been widely studied for their potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. The compound’s structure features an adamantyl group, which is a tricyclic hydrocarbon, attached to a pyrazole ring, making it a highly stable and rigid molecule.
Preparation Methods
The synthesis of N-(1-Adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide involves several steps. One common method includes the following steps:
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
N-(1-Adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include iodine, sulfuric acid, dimethylamine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-Adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antiviral and antimicrobial properties.
Materials Science: Due to its rigid and stable structure, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s stability and binding affinity to its targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-Adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Both compounds feature an adamantyl group, but APICA has an indole ring instead of a pyrazole ring, leading to different biological activities and applications.
N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Similar to APICA, APINACA has an indazole ring, which also results in distinct properties compared to the pyrazole-containing compound.
The uniqueness of this compound lies in its specific combination of the adamantyl group and the iodinated pyrazole ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C16H22IN3O |
---|---|
Molecular Weight |
399.27 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-iodo-N,2-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22IN3O/c1-19(15(21)14-13(17)9-18-20(14)2)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,3-8H2,1-2H3 |
InChI Key |
KQRFVIOPULCBNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)N(C)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.